molecular formula C13H9F2NO2 B594916 Methyl 5-(2,6-difluorophenyl)nicotinate CAS No. 1229626-86-1

Methyl 5-(2,6-difluorophenyl)nicotinate

Cat. No.: B594916
CAS No.: 1229626-86-1
M. Wt: 249.217
InChI Key: ZRCGYAZKBWOSBH-UHFFFAOYSA-N
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Description

Methyl 5-(2,6-difluorophenyl)nicotinate is a nicotinic acid derivative characterized by a methyl ester group at the pyridine ring’s carboxyl position and a 2,6-difluorophenyl substituent at the 5-position. Its synthesis and functionalization are of interest due to the electron-withdrawing effects of fluorine and the ester’s role in modulating solubility and metabolic stability.

Properties

IUPAC Name

methyl 5-(2,6-difluorophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-16-7-9)12-10(14)3-2-4-11(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCGYAZKBWOSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745272
Record name Methyl 5-(2,6-difluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229626-86-1
Record name Methyl 5-(2,6-difluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,6-difluorophenyl)nicotinate typically involves the esterification of 5-(2,6-difluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,6-difluorophenyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features and Similarity Scores

Compound Name CAS Number Substituents/Functional Groups Similarity Score
This compound 1803770-09-3 5-(2,6-difluorophenyl), methyl ester Reference
5-Fluoro-2-hydroxynicotinic acid 884494-83-1 5-fluoro, 2-hydroxyl, carboxylic acid 0.81
5-Fluoro-2-methoxynicotinic acid 884494-82-0 5-fluoro, 2-methoxy, carboxylic acid 0.78
Methyl 5-fluoro-2,6-dihydroxynicotinate 148874-68-4 5-fluoro, 2,6-dihydroxyl, methyl ester 0.70
5-Chloro-2-hydroxynicotinic acid 38076-80-1 5-chloro, 2-hydroxyl, carboxylic acid 0.69

Key Observations :

  • Fluorine vs. Chlorine : The substitution of fluorine (in the target compound) with chlorine (CAS 38076-80-1) reduces similarity (0.69) due to differences in electronegativity and steric bulk .
  • Ester vs. Carboxylic Acid : The methyl ester group in the target compound enhances lipophilicity compared to carboxylic acid derivatives like 5-Fluoro-2-hydroxynicotinic acid (CAS 884494-83-1), which has higher hydrophilicity .
  • Substituent Position: The 2,6-difluorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from mono-fluorinated analogs (e.g., 5-Fluoro-2-methoxynicotinic acid, CAS 884494-82-0) .

Physicochemical Properties

  • Acid-Base Behavior : Carboxylic acid derivatives (e.g., CAS 884494-83-1) exhibit pH-dependent solubility, whereas the ester group in the target compound reduces ionization .
  • Thermal Stability : Fluorine atoms may enhance thermal stability due to strong C-F bonds, a feature shared with 5-Fluoro-2-methoxynicotinic acid .

Biological Activity

Methyl 5-(2,6-difluorophenyl)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. Its unique structure, characterized by a methyl ester group and two fluorine atoms on the phenyl ring, suggests significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C12_{12}H10_{10}F2_{2}N2_{2}O2_{2}, with a molecular weight of approximately 248.22 g/mol. The structural features include:

  • Nicotinic Acid Core : Essential for its biological activity.
  • Methyl Ester Group : Enhances lipophilicity and bioavailability.
  • Difluorophenyl Substituents : Modulate electronic properties and interaction with biological targets.

This compound exhibits several biological activities primarily attributed to its structural characteristics:

  • Vasodilation : Similar to methyl nicotinate, it may act as a peripheral vasodilator, inducing vasodilation in peripheral blood capillaries. This effect is particularly relevant in dermatological applications where improved blood flow can enhance nutrient delivery and tissue repair.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects observed in various studies:

Biological Activity Effect Reference
Vasodilatory EffectInduces vasodilation of peripheral blood vessels
Anti-inflammatory ActivityInhibits pro-inflammatory cytokines
Antimicrobial PropertiesPotential activity against bacterial strains
Interaction with Biological TargetsModulates activity of specific enzymes/receptors

Case Studies

  • Vasodilation Study :
    A study demonstrated that this compound significantly increased blood flow in dermal tissues when applied topically. This effect was measured using laser Doppler flowmetry, indicating its potential for enhancing skin health and healing processes.
  • Anti-inflammatory Research :
    In vitro studies showed that the compound reduced the secretion of interleukin-6 (IL-6) from activated macrophages, suggesting its role in modulating immune responses. This finding supports its potential use in treating conditions characterized by chronic inflammation.
  • Antimicrobial Testing :
    Laboratory tests revealed that this compound exhibited inhibitory effects against certain Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

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